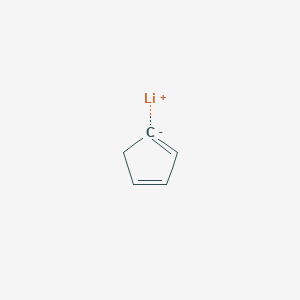

Cyclopentadienyllithium

Descripción general

Descripción

Cyclopentadienyl-alkalimetal compounds, including cyclopentadienyllithium, are some of the earliest organometallic compounds synthesized. They have been extensively studied, revealing structures that typically consist of unsolvated or solvated polymer chains or solvated monomers. Recent developments in the structural chemistry of these compounds have led to the discovery of oligomeric species and anionic metallocene sandwich complexes, which have expanded our understanding of the bonding in Cp-alkalimetal compounds .

Synthesis Analysis

The synthesis of cyclopentadienyl complexes has been achieved through various methods. For instance, barium cyclopentadienyl complexes have been prepared and characterized, providing insights into the synthesis of related compounds. These complexes exhibit properties such as sublimation under reduced pressure and volatility at atmospheric pressure, which are relevant for applications like atomic layer deposition (ALD) . Additionally, the synthesis of cyclopentadienyl complexes with group 6 elements has been reported, focusing on compounds with metal–metal triple bonds . The synthesis of specific cyclopentadienyl complexes, such as those with cobalt, has also been described, demonstrating the versatility of these compounds in forming organometallic derivatives .

Molecular Structure Analysis

The molecular structures of cyclopentadienyl complexes have been elucidated using X-ray crystallography. For example, the structure of cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt has been determined, revealing the coordination of the metal atom with the cyclohexadiene ring and the bending of boron atoms away from the metal . Similarly, the structures of cycloheptatrienyl tantalum "mixed-sandwich" compounds have been analyzed, showing planar and parallel rings with varying Ta-C distances that reflect the strength of bonding .

Chemical Reactions Analysis

Cyclopentadienyl complexes participate in various chemical reactions, which are often influenced by the nature of the metal center and the ligands involved. For instance, the designed cyclopentadienyl ligand with C2 symmetry has been used in enantioselective titanocene-catalyzed hydrogenations of alkenes, demonstrating the potential of these complexes in catalysis . The reactivity of cyclopentadienyltin(II) compounds has also been studied, suggesting that the cyclopentadienyl group can occupy multiple coordination sites due to the donation of π electron density .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentadienyl complexes are diverse and depend on their specific structures. The crystal and molecular structure of cyclopentadienyltin(II) chloride, for example, reveals unsymmetrical tin-chlorine bridges and the bonding of the cyclopentadienyl group . The tris(cyclopentadienyl)phenyl complex of neodymium has been synthesized and characterized, showing a distorted tetrahedral arrangement around the neodymium atom . Additionally, the structure of cyclopentadienyldinitrosylchromium chloride has been determined, highlighting the double-bond character of Cr–N bonds and the non-linearity of CrNO groupings . Oligomeric chain structures of substituted (dialkylaminomethyl)cyclopentadienyllithium compounds have been characterized, revealing different involvement of internal amino donor ligands in the solid state .

Aplicaciones Científicas De Investigación

Hypergolic Materials Synthesis

- Summary of the Application : Cyclopentadienyllithium has been used in the synthesis of hypergolic materials. Hypergolic reactions are those where two chemical reagents ignite spontaneously upon contact .

- Methods of Application or Experimental Procedures : In this application, cyclopentadienyllithium reacts hypergolicly with fuming nitric acid to produce carbon . This reaction is part of a larger set of hypergolic reactions that can be used for the fast and spontaneous preparation of carbon materials at ambient conditions .

- Results or Outcomes : The reaction of cyclopentadienyllithium with fuming nitric acid results in the production of carbon . This demonstrates the potential of cyclopentadienyllithium in materials science synthesis, offering an interesting new alternative to other existing and well-established preparative methods .

Metallocenes Synthesis

- Summary of the Application : Cyclopentadienyllithium is used in the synthesis of metallocenes . Metallocenes are coordination complexes of a metal and cyclopentadienyl groups . A famous example of this type of complex is ferrocene (FeCp 2 ), which has many analogues for other metals, such as chromocene (CrCp 2 ), cobaltocene (CoCp 2 ), and nickelocene (NiCp 2 ) .

- Methods of Application or Experimental Procedures : The compounds are generally prepared by salt metathesis reactions of alkali-metal cyclopentadienyl compounds with transition metal chlorides . Sodium cyclopentadienide (NaCp) and lithium cyclopentadienide are commonly used .

- Results or Outcomes : Metallocenes are often thermally stable, and find use as catalysts in various types of reactions .

Half-Sandwich Complexes Synthesis

- Summary of the Application : Cyclopentadienyllithium is used in the synthesis of half-sandwich complexes . These are monometallic compounds featuring only one Cp ring . An example is methylcyclopentadienylmanganese tricarbonyl (CpMn (CO) 3 ) .

- Methods of Application or Experimental Procedures : The synthesis of these complexes also involves salt metathesis reactions of alkali-metal cyclopentadienyl compounds with transition metal chlorides .

- Results or Outcomes : These half-sandwich complexes have been widely studied and have numerous applications in organometallic chemistry .

Synthesis of η1-Cp Complexes

- Summary of the Application : Cyclopentadienyllithium is used in the synthesis of η1-Cp complexes . These are complexes where the Cp binds to metals via only one carbon center . These types of interactions are described as σ-complexes because they only have a σ bond between the metal and the cyclopentadienyl group .

- Methods of Application or Experimental Procedures : Typical examples of this type of complex are group 14 metal complexes such as CpSiMe3 . An example of both is (Cp2Fe(CO)2) . It is probable that η1-Cp complexes are intermediates in the formation of η5-Cp complexes .

- Results or Outcomes : These η1-Cp complexes have been widely studied and have numerous applications in organometallic chemistry .

Synthesis of η3-Cp Complexes

- Summary of the Application : Cyclopentadienyllithium is used in the synthesis of η3-Cp complexes . In these η3-Cp complexes, the bonding resembles that in allyl ligands . Such complexes, sometimes called “slipped Cp complexes”, are invoked as intermediates in ring slipping reactions .

- Methods of Application or Experimental Procedures : The synthesis of these complexes involves complex organometallic reactions .

- Results or Outcomes : These η3-Cp complexes have been widely studied and have numerous applications in organometallic chemistry .

Direcciones Futuras

While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.

Propiedades

IUPAC Name |

lithium;cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOHRTAOCDVTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C=CC=[C-]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555241 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium cyclopentadienide | |

CAS RN |

16733-97-4 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

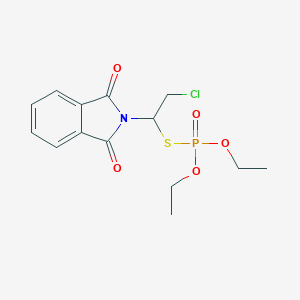

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)